molecular formula C26H38F2O3 B1624442 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin CAS No. 215868-47-6

6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin

Cat. No.: B1624442
CAS No.: 215868-47-6
M. Wt: 436.6 g/mol
InChI Key: NPAXHBPKJZIWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin is a useful research compound. Its molecular formula is C26H38F2O3 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Applications

6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin derivatives have been utilized extensively in fluorescence applications. A study by Kerkovius and Ménard (2016) detailed a practical synthesis method for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye. This synthesis provides an efficient and cost-effective route for research labs to access fluorinated dyes for bioconjugation and other fluorescence applications (Kerkovius & Ménard, 2016).

Membrane and Lipid Bilayer Studies

Pal et al. (1985) employed 4-heptadecyl-7-hydroxycoumarin as a probe in the study of phospholipid bilayers and biological membranes. This fluorophore allowed for the investigation of properties at the lipid-water interface, providing insights into the behavior of lipids in different phases and under various conditions (Pal et al., 1985).

Novel Fluorinated Coumarins for Biological Systems

Sun, Gee, and Haugland (1998) synthesized two new fluorinated fluorescent dyes, including a derivative of 7-hydroxycoumarin. These dyes, known for their high quantum yields and photostability, are superior for use as reporter molecules in biological systems (Sun, Gee, & Haugland, 1998).

Analyzing Coumarin Structures

The structure of various hydroxycoumarins, including their fluorinated derivatives, has been studied through techniques like X-ray structural analysis and NMR spectroscopy. These studies help understand how different substituents affect the coumarin ring structure, which is crucial for their application in scientific research (Shcherbakov et al., 2013).

Synthesis for Heterocycle Molecular Diversity

4-Hydroxycoumarin, closely related to this compound, serves as a scaffold for synthesizing various heterocycles. This has been reviewed by Abdou, El-Saeed, and Bondock (2015), highlighting its applicability in creating diverse molecular structures for different scientific purposes (Abdou, El-Saeed, & Bondock, 2015).

Properties

IUPAC Name

6,8-difluoro-4-heptadecyl-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38F2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-23(29)31-26-21(20)19-22(27)25(30)24(26)28/h18-19,30H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAXHBPKJZIWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420720
Record name 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215868-47-6
Record name 6,8-Difluoro-4-heptadecyl-7-hydroxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215868-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-difluororesorcinol (Compound 4, 0.15 g, 1.0 mmol) and ethyl stearoylacetate (354 mg, 1.03 mmol) in methanesulfonic acid (4 mL) is stirred at room temperature overnight. The reaction mixture is partitioned between ethyl acetate and water. The ethyl acetate layer is washed with brine (1×) and dried over sodium sulfate, then concentrated to 0.67 g of a pale brown solid, which is purified by silica gel chromatography to give 49 mg of Compound 30 as a colorless powder: Rf =0.64 (EtOAc/hexanes 3:2). 1H NMR (CDCl3) δ 7.12 (dd, 1H), 6.22 (s, 1H), 1.7-0.7 (m, 70H). 19F NMR (CDCl3) Φ 139.8 (t, 1F), 153.5 (d, 1F).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin
Reactant of Route 2
Reactant of Route 2
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin
Reactant of Route 3
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin
Reactant of Route 4
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin
Reactant of Route 5
Reactant of Route 5
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin
Reactant of Route 6
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.